REACTION_CXSMILES
|
[C:1]1([NH:7][C:8]([NH2:10])=[S:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:11]([O:13][C:14](=[O:20])[CH:15](Cl)[C:16](=O)[CH3:17])[CH3:12]>C(O)C>[CH2:11]([O:13][C:14]([C:15]1[S:9][C:8]([NH:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[N:10][C:16]=1[CH3:17])=[O:20])[CH3:12]
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Name
|
|
Quantity
|
5.04 g
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)NC(=S)N
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Name
|
|
Quantity
|
4.8 mL
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Type
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reactant
|
Smiles
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C(C)OC(C(C(C)=O)Cl)=O
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
was refluxed for 19 h before it
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Duration
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19 h
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CUSTOM
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Details
|
It was partitioned between ethyl acetate and saturated sodium bicarbonate
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Type
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WASH
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Details
|
the organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C(N=C(S1)NC1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.18 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |